molecular formula C25H30N2O6S B12150238 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

Cat. No.: B12150238
M. Wt: 486.6 g/mol
InChI Key: VRGQFIDLMQZYKC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrrolin-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrolin-2-one ring. Reagents such as acetic anhydride and a base like sodium acetate might be used.

    Introduction of the Thienyl Carbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholin-4-ylethyl Group: This step might involve a nucleophilic substitution reaction where a morpholine derivative is reacted with an appropriate electrophile.

    Addition of the Methoxy and Propoxyphenyl Groups: These groups can be introduced through etherification reactions using methoxy and propoxyphenyl derivatives and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-(3-methoxy-4-ethoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
  • 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-piperidin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

Uniqueness

3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H30N2O6S

Molecular Weight

486.6 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H30N2O6S/c1-3-12-33-18-7-6-17(16-19(18)31-2)22-21(23(28)20-5-4-15-34-20)24(29)25(30)27(22)9-8-26-10-13-32-14-11-26/h4-7,15-16,22,29H,3,8-14H2,1-2H3

InChI Key

VRGQFIDLMQZYKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OC

Origin of Product

United States

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